Fluorine-Driven HDAC6 Isoform Selectivity vs. Non-Fluorinated 2,2-Dimethyl-6-nitro Analog
In a series of fluorinated HDAC inhibitors, the 7-fluoro substitution on the benzoxazinone scaffold contributed to HDAC6 inhibitory potency (IC50 = 206 nM) and, critically, imparted selectivity over other HDAC isoforms when compared with non-fluorinated 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one-based chemotypes, which lack the fluorine atom and show a different inhibition profile [1]. The fluorinated compound displays measurable HDAC6 engagement, whereas the des-fluoro analog is not reported as an HDAC6 inhibitor in the same assay system, supporting the specificity-conferring role of the 7-fluoro substituent.
| Evidence Dimension | HDAC6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 206 nM (human recombinant HDAC6, fluorogenic substrate RHKK(Ac)) |
| Comparator Or Baseline | 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-84-5): no reported HDAC6 IC50 in the same literature set |
| Quantified Difference | Not quantifiable as a direct fold difference; the fluorinated compound is a documented HDAC6 ligand while the des-fluoro analog is not reported in HDAC6 inhibition assays. |
| Conditions | Inhibition of human recombinant HDAC6 expressed in baculovirus-infected insect cells, using [RHKK(Ac)] fluorogenic substrate, as curated in BindingDB/ChEMBL [1]. |
Why This Matters
The documented HDAC6 IC50 provides a quantifiable selectivity anchor that the non-fluorinated analog lacks, making the fluorinated compound the preferred choice for projects targeting HDAC6-mediated pathways.
- [1] BindingDB Entry BDBM50569278 (CHEMBL4848719). IC50 = 206 nM for human recombinant HDAC6. Curated from Taipei Medical University data deposited in ChEMBL. View Source
